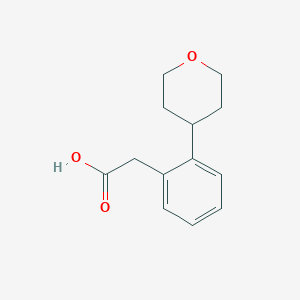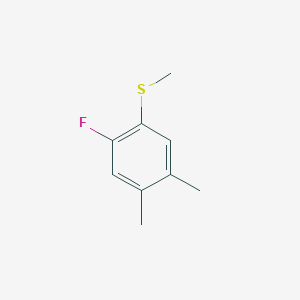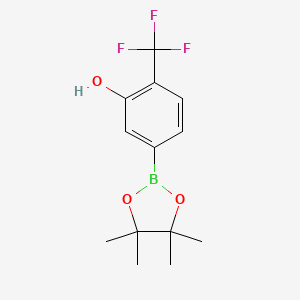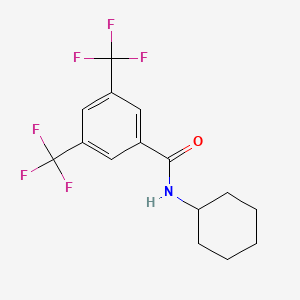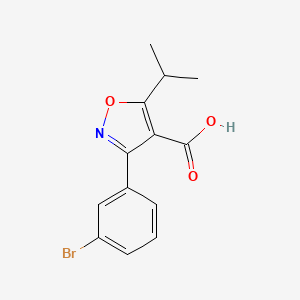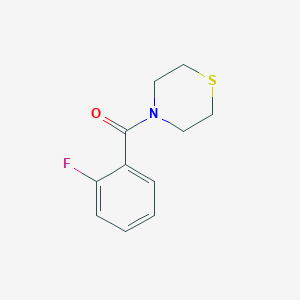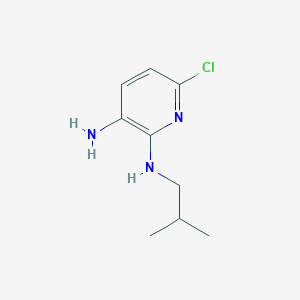
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using reagents such as trifluoromethyl iodide and a radical initiator. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxymethoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.
Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can significantly influence the compound’s reactivity and interactions with biological molecules. These groups can enhance the compound’s lipophilicity, stability, and ability to form hydrogen bonds, thereby affecting its biological activity .
Comparison with Similar Compounds
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
2-Fluoro-3-methoxybenzaldehyde: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
2-Fluoro-3-(trifluoromethyl)benzyl bromide: This compound contains a bromine atom instead of the methoxymethoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F4O2 |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O2/c1-6-3-4-7(10(12,13)14)9(8(6)11)16-5-15-2/h3-4H,5H2,1-2H3 |
InChI Key |
LLCFSKJRFVPIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)OCOC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





